6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine - 939759-10-1

6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Catalog Number: EVT-3099223
CAS Number: 939759-10-1
Molecular Formula: C8H7F2NO
Molecular Weight: 171.147
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7,8-Difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine

    Compound Description: This compound serves as a key intermediate in the synthesis of (S)-(-)-ofloxacin (DR-3355), a potent antibacterial agent. [] It's also utilized in synthesizing pyrimidine conjugates evaluated for antiviral activity against herpes simplex virus (HSV) and influenza A (H1N1). [, ] Racemic and (S)-enantiomer forms are studied, with the (S)-enantiomer showing higher anti-herpesvirus activity. [, , , ]

N-Dichloroacetyl-3-methyl-6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine

    Compound Description: The crystal structure of this compound has been reported, providing insights into its three-dimensional conformation and potential for intermolecular interactions. []

3,4-Dihydro-3-(2-hydroxy-3,6-dimethylbenzyl)-6,8-dimethyl-2H-1,3-benzoxazine

    Compound Description: This compound is synthesized by treating N-(2-hydroxy-3,5-dimethylbenzyl)-β-aminopropanoic acid with dehydrating agents. [] The reaction pathway involves the loss of keten and highlights the reactivity of β-amino acids towards forming benzoxazine derivatives.

2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Derivatives

    Compound Description: These compounds were designed as potential antihypertensive agents and were evaluated for their affinities to imidazoline binding sites (IBS) I1 and I2, as well as α1 and α2 adrenergic receptors. [] Some derivatives showed promising antihypertensive effects, particularly those with high affinities for IBS and the α2 receptor.

    Compound Description: These compounds were designed as potential dual-function antithrombotic agents, combining thrombin inhibitory and glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonistic activities within a single molecule. [] Structure-activity relationship studies identified key structural features contributing to their activities, with some derivatives displaying submicromolar inhibition constants for thrombin and GPIIb/IIIa receptor binding.

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

    Compound Description: This compound is a key intermediate in synthesizing various therapeutically promising drugs. [] Synthesis of its enantiomers using conventional enantioselective reactions proves challenging due to significant racemization. Successful separation of the racemate into (R)- and (S)-enantiomers with high enantiopurity was achieved using multigram-scale HPLC. []

4-Aryl-3,4-dihydro-2H-1,4-benzoxazines

    Compound Description: These novel compounds were synthesized as potential anticancer agents. [] The synthesis involved a Buchwald–Hartwig cross-coupling reaction between substituted bromobenzenes and various 1,4-benzoxazines. Biological evaluation revealed moderate to good potency against various cancer cell lines, with the inclusion of hydroxyl groups on specific positions of the benzoxazine scaffold and a para-amino group on the aryl substituent enhancing the anticancer activity.

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamide Derivatives

    Compound Description: These derivatives were synthesized and evaluated as serotonin-3 (5-HT3) receptor antagonists. [, , ] Structural modifications, particularly at the 2-position and the basic amine moiety, significantly influenced their affinity and antagonistic activity. Introduction of specific substituents led to compounds with long-lasting 5-HT3 receptor antagonistic activity, potentially beneficial for treating chemotherapy-induced nausea and vomiting.

    Compound Description: These novel compounds were discovered as potent potassium channel activators with antihypertensive effects. [, , ] Systematic modifications of the benzoxazine core, especially at the 2- and 4-positions, led to compounds with improved solubility, prolonged duration of action, and reduced side effects compared to existing potassium channel activators.

3,4-Dihydro-2H-3-pentafluorophenyl-1,3-benzoxazine

    Compound Description: This compound is synthesized from pentafluoroaniline, formaldehyde, and bisphenol-A. [] The reaction kinetics and mechanism were investigated, revealing a two-step process involving the formation of 1,3,5-tripentafluorophenylperhydro-1,3,5-triazine as an intermediate. The study also reports a new polymer incorporating the 3,4-dihydro-2H-1,3-benzoxazine unit, highlighting its potential as a building block for polymeric materials.

Ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates

    Compound Description: A convenient one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates and their conversion to corresponding carboxylic acids is described. []

Alkyl 3-Substituted-2-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates

    Compound Description: These compounds were unexpectedly obtained through a novel domino alkylation-cyclization-air-oxidation of 2-halo-1,3-dicarbonyl compounds with 2-aminophenols under aerobic conditions, promoted by cesium salts. [, ] This unprecedented reaction offers a new synthetic route to access this specific class of benzoxazine derivatives.

5,7,8-Trimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

    Compound Description: These derivatives were investigated for their ability to inhibit the formation of PrPSc, the abnormal isoform of the prion protein, in scrapie-infected cells. [] Some derivatives, particularly those with a methoxyphenyl group at the 2-position, demonstrated promising activity in reducing PrPSc levels, suggesting potential therapeutic application for prion diseases.

(Z)-7-Chloro-3-[(3-chlorophenyl)methylidene]-4-p-tosyl-3,4-dihydro-2H-1,4-benzoxazine

    Compound Description: This compound's crystal structure has been elucidated, revealing the Z configuration of the (3-chlorophenyl)methylidene substituent relative to the oxazine ring nitrogen. [] The structure also highlights the conformational preferences of the benzoxazine ring system and the p-toluenesulfonyl (tosyl) group.

2-Vinyl-3,4-dihydro-2H-1,4-benzoxazines

    Compound Description: Asymmetric synthesis of these compounds has been achieved using palladium(0) complexes with chiral ligands. [] This method allows for the preparation of enantioenriched 2-vinyl-3,4-dihydro-2H-1,4-benzoxazines, which are valuable building blocks for synthesizing more complex chiral molecules.

N-Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine

    Compound Description: This compound was synthesized and characterized by single-crystal X-ray diffraction, providing detailed information about its crystal structure and molecular conformation. []

    Compound Description: This study focused on developing efficient and selective synthetic routes to pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, exploring different approaches to achieve multi-gram scale production for medicinal chemistry applications. []

3-Alkyl/Aryl-idene-3,4-dihydro-4-tosyl-2H-1,4-Benzoxazines

    Compound Description: These compounds were synthesized via a silver nitrate-catalyzed cyclization of propargyloxy sulfonamides and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. [] The study identified novel scaffolds with potential for developing new anti-tuberculosis drugs.

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines

3,4-Dihydro-2H-benzo[b][1,4]oxazine analogues

    Compound Description: This study reports a one-pot, multicomponent, diastereoselective, green synthesis of substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine analogues. [] This efficient method provides access to diversely substituted benzoxazine scaffolds, which are valuable building blocks for synthesizing various bioactive compounds.

2-(2-imidazolinyl) substituted 2,3-dihydro-4H-1,4-benzothiazine and 3,4-dihydro-2H-1,4-benzoxazines

    Compound Description: This study explores the synthesis of benzoxazine, benzoxathiane, and benzothiazine derivatives containing a 2-(2-imidazolinyl)-1,4-benzodioxane moiety, focusing on expanding the chemical diversity of these heterocyclic systems. []

2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines

    Compound Description: An efficient synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines is described using solid-liquid phase transfer catalysis (SL-PTC). This method, involving the ring opening of epoxides with arylsulfonamides followed by cyclization, allows for the preparation of various benzoxazine derivatives in high yields. []

(Z)-4-Alkyl-2-alkyl(aryl)idene-3,4-dihydro-2H-1,4-benzoxazines and (Z)-3-Alkyl(aryl)idene-4-tosyl-3,4-dihydro-2H-1,4-benzoxazines

    Compound Description: A highly regio- and stereoselective palladium-catalyzed method for synthesizing (Z)-4-alkyl-2-alkyl(aryl)idene-3,4-dihydro-2H-1,4-benzoxazines and (Z)-3-alkyl(aryl)idene-4-tosyl-3,4-dihydro-2H-1,4-benzoxazines is reported. This approach employs easily accessible starting materials and mild reaction conditions, providing a practical route to these valuable heterocyclic compounds. []

tert-Butyl 6-acetamido-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate and tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

    Compound Description: The crystal structures of these two compounds have been determined, providing insights into their molecular conformations and intermolecular interactions. [, ]

3,4-Dihydro-2,2,4-trimethyl-3-(N-phenylimino)-2H-1,4-benzoxazine

    Compound Description: This compound is synthesized through a photochemical ring expansion of a spirocyclic precursor obtained from the 1,3-dipolar cycloaddition of phenylazide and 2-isopropenyl-3-methyl-2,3-dihydrobenzoxazole. [] This work highlights the application of photochemistry in synthesizing benzoxazine derivatives with specific substitution patterns.

Derivatives of 3-(2-aminoethyl)-4-[3-(trifluoromethyl)benzoyl]- -3,4-dihydro-2H-1,4-benzoxazine

    Compound Description: These novel derivatives are reported as potential therapeutic agents for pathologies associated with neuronal calcium homeostasis dysfunction. [] The invention encompasses a method for their synthesis and a pharmaceutical composition containing them.

4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

    Compound Description: The crystal structure of this compound was refined using a multipolar atom model, providing a detailed understanding of its electronic distribution and conformational preferences. [] The study highlighted the compound's half-chair conformation and the presence of weak intermolecular hydrogen bonding interactions.

(Z)-3-Arylidene-4-acyl-3,4-dihydro-2H-benzoxazines

    Compound Description: Highly enantioselective hydrogenation of these exocyclic enamides was achieved using a rhodium catalyst with a chiral diphosphine ligand, (R,R)-Me-Duphos. [] This methodology provided access to enantioenriched 3,4-dihydro-2H-benzoxazine derivatives with excellent enantioselectivity.

Optically Active 3,4-Dihydro-2H-1,4-benzoxazines

    Compound Description: An enantioselective copper-catalyzed formal [4+2] cycloaddition of o-aminophenol derivatives with propargylic esters was developed to synthesize optically active 3,4-dihydro-2H-1,4-benzoxazines. This method provided efficient access to chiral 2H-1,4-benzoxazines with excellent enantioselectivities. []

3,4-Dihydro-3-oxo-6-ethoxycarbonyl-2H-1,4-benzoxazine-2-acetate

    Compound Description: The crystal structure of this compound was reported, revealing the conformation of the heterocyclic ring and the spatial arrangement of the substituents. [] The study also analyzed the intermolecular interactions, particularly hydrogen bonding, influencing the crystal packing.

Properties

CAS Number

939759-10-1

Product Name

6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Molecular Formula

C8H7F2NO

Molecular Weight

171.147

InChI

InChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2

InChI Key

GGUQWCUSJRIBEV-UHFFFAOYSA-N

SMILES

C1COC2=C(N1)C=C(C=C2F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.